4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride
Description
4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride (CAS: 1609406-66-7) is a pyrazolone derivative characterized by an aminomethyl substituent and a dihydrochloride salt form. This compound is synthesized via condensation reactions involving 5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives and functionalized reagents, as demonstrated in the preparation of ortho-aminonitriles . Its dihydrochloride form enhances water solubility, with estimated values ranging from 31,368.8 mg/L (EPA T.E.S.T.) to 93,182 mg/L (EPI Suite), making it advantageous for biological applications . The compound is commercially available as a building block for pharmaceutical and materials research .
Properties
CAS No. |
1609406-66-7 |
|---|---|
Molecular Formula |
C5H10ClN3O |
Molecular Weight |
163.60 g/mol |
IUPAC Name |
4-(aminomethyl)-3-methyl-1,4-dihydropyrazol-5-one;hydrochloride |
InChI |
InChI=1S/C5H9N3O.ClH/c1-3-4(2-6)5(9)8-7-3;/h4H,2,6H2,1H3,(H,8,9);1H |
InChI Key |
WJQPKLGHGVPOPU-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)C1CN.Cl.Cl |
Canonical SMILES |
CC1=NNC(=O)C1CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-oxo-pentanoic acid with hydrazine hydrate to form the pyrazolone ring. The aminomethyl group is then introduced through a Mannich reaction, where formaldehyde and a primary amine are used. The final product is obtained as a dihydrochloride salt through acidification with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the process. Purification steps, including crystallization and recrystallization, are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and oxo compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and pain-related conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting enzymes involved in the inflammatory response, such as cyclooxygenase (COX). Additionally, it may interact with cellular receptors and signaling pathways, modulating the production of inflammatory mediators and reducing pain and inflammation.
Comparison with Similar Compounds
Thiazole Derivatives (Compounds 4 and 5)
Compounds 4 and 5 () share a pyrazole core but incorporate thiazole rings and halogenated aryl groups (chlorophenyl/fluorophenyl). Synthesized in high yields via crystallization from dimethylformamide (DMF), these isostructural compounds exhibit planar conformations with perpendicular fluorophenyl orientations. Unlike the target compound, their halogenated aryl groups may reduce solubility but enhance crystallinity and stability for materials science applications .
Schiff Bases Derived from 5-Methyl-2,4-Dihydro-3H-Pyrazol-3-one
Schiff bases synthesized from 4-acetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one and phenyl hydrazines () feature acetyl and hydrazine substituents. The latter’s ionic salt form likely disrupts liquid crystalline behavior .
Pyrazolone Analogues a–t with Aromatic Aldehydes
Pyrazolone derivatives synthesized using aromatic aldehydes and diethanolamine catalysts () prioritize eco-friendly methods. The target compound’s aminomethyl group and dihydrochloride salt contrast with the aldehyde-derived substituents, which may confer antiviral activity through enhanced electrophilicity .
Carbaldehyde Derivatives via Vilsmeier–Haack Reaction
5-Chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehydes () introduce aldehyde groups via the Vilsmeier–Haack reaction. These derivatives are more reactive in subsequent syntheses compared to the target compound, which prioritizes stability and solubility for direct biological use .
Hydrazone Derivatives with Halogenated Substituents
The target compound’s aminomethyl group and hydrochloride salt mitigate lipophilicity, favoring aqueous solubility and safer pharmacological profiles .
Physicochemical Properties
Biological Activity
4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride, often referred to as BB-4002396, is a compound with significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is CHClNO. The compound features a pyrazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the condensation of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with aminomethyl derivatives under acidic conditions. The detailed synthetic pathway can be outlined as follows:
- Starting Material : 5-Methyl-2,4-dihydro-3H-pyrazol-3-one.
- Reagents : Aminomethyl groups (e.g., formaldehyde or related amines) and hydrochloric acid.
- Reaction Conditions : Heating under reflux in an organic solvent (e.g., ethanol).
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. In one study, the compound exhibited significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound has potential as an antimicrobial agent.
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. Notably, it has shown promising results against several types of cancer:
-
Cell Lines Tested :
- MCF7 (breast cancer)
- NCI-H460 (lung cancer)
- A549 (lung adenocarcinoma)
-
Inhibition Concentrations :
- MCF7: IC = 0.46 µM
- NCI-H460: IC = 0.39 µM
- A549: IC = 26 µM
These findings suggest that the compound may inhibit cancer cell proliferation and induce apoptosis in sensitive cell lines .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Kinases : The compound has been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Induction of Apoptosis : Studies indicate that it may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some research suggests that the compound may also exhibit antioxidant activity, reducing oxidative stress in cells.
Case Studies and Research Findings
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Anticancer Effects : A recent study demonstrated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.
- Antimicrobial Efficacy : Another study focused on its use against multi-drug resistant bacterial strains, showing effectiveness where conventional antibiotics failed.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
